Home > Products > Screening Compounds P64536 > 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline - 15547-55-4

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3242303
CAS Number: 15547-55-4
Molecular Formula: C19H23NO4
Molecular Weight: 329.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the tetrahydroisoquinoline class. Tetrahydroisoquinolines are a group of organic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a partially saturated six-membered heterocyclic ring containing a nitrogen atom. These compounds are frequently encountered in natural products, especially alkaloids, and exhibit a wide range of biological activities. [] Due to their structural diversity and biological significance, tetrahydroisoquinolines have garnered considerable interest from the scientific community. They serve as valuable building blocks in organic synthesis and medicinal chemistry, and their unique properties make them attractive targets for developing new drugs and therapeutic agents. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This compound is a key intermediate in the synthesis of various bioactive molecules, including pharmaceuticals. [, ]
  • Relevance: This compound shares the core tetrahydroisoquinoline ring system with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing by the substitution of the phenyl ring at position 1 with a carboxylic acid group. [, ]

4-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound was used as a precursor in an attempt to synthesize 4-(3,4-dimethoxybenzyl)6,7-dimethoxy-2-methyl-1,4-dihydro-3(2H)-isoquinolone through electrochemical oxidation. []
  • Relevance: This compound is structurally similar to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, featuring an additional methylene spacer between the tetrahydroisoquinoline core and the dimethoxyphenyl group at position 4. []

6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

  • Compound Description: TQ9 demonstrated significant tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines, inducing autophagy in these cells. []
  • Relevance: TQ9 features a similar dimethoxyphenyl and dimethoxytetrahydroisoquinoline motif as 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, connected by a carbonyl group instead of a direct bond. []

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

  • Compound Description: This compound displayed tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines. []
  • Relevance: This compound shares the core tetrahydroisoquinoline ring system with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, possessing a benzyloxycarbonyl substituent at the nitrogen atom and a carboxylate group at position 1. []

N-(3,4-Dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide (6a)

  • Compound Description: Compound 6a serves as a precursor for synthesizing 6,7-dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) via Pummerer cyclization. [, ]
  • Relevance: This compound, through Pummerer cyclization, forms the 1,2,3,4-tetrahydroisoquinoline core found in 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, with different substituents on the ring system. [, ]

7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Compound Description: This seven-membered heterocycle is synthesized via lead tetraacetate oxidation of a tetrahydroisoquinoline enamide precursor. []
  • Relevance: This compound is structurally related to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline through a ring expansion reaction. They share a similar dimethoxy-substituted aromatic ring but differ in ring size and substituents on the heterocyclic moiety. []

1-(2´-bromine-4´,5´-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (F-18)

  • Compound Description: F-18 exhibits positive inotropic effects on rat papillary muscle contraction by modulating calcium channels. [, , , , ]
  • Relevance: This compound is very similar to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing only by the presence of a bromine atom on the phenyl ring at position 2'. [, , , , ]
  • Compound Description: DHQ-11 is a conjugate composed of dihydroquercetin and F-18, demonstrating inhibitory effects on rat liver mitochondrial calcium megachannels and lipid peroxidation. []
  • Relevance: DHQ-11 incorporates the F-18 structure, which closely resembles 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, as part of its larger framework. []

(R)-(-)-Laudanosine

  • Compound Description: This naturally occurring benzylisoquinoline alkaloid exhibits pharmacological activity. []
  • Relevance: (R)-(-)-Laudanosine shares the 1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core structure with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing in the substituent at position 1 of the tetrahydroisoquinoline ring. []

cis-6,7-Dimethoxy-2-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline N-oxide (2b)

  • Compound Description: This compound is used as a precursor for the synthesis of 7,8-dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine (5b) through Meisenheimer rearrangement. []
  • Relevance: This N-oxide is structurally similar to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, featuring a phenyl group at position 1 instead of a dimethoxyphenyl group and with an N-oxide moiety. []

7,8-Dimethoxy-3-methyl-1-phenyl-1,3,4,5-tetrahydro-2,3-benzoxazepine (5b)

  • Compound Description: This compound is a seven-membered benzoxazepine ring system produced through the Meisenheimer rearrangement of its corresponding N-oxide precursor. []
  • Relevance: This compound demonstrates a structural relationship to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline as a product of the Meisenheimer rearrangement reaction, showcasing a different heterocyclic core structure. []

6,7-Dimethoxy-1-(3,4-dimethoxyphenyl)-2-methyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a precursor to its corresponding N-oxide, which undergoes Meisenheimer rearrangement to yield a 2,3-benzoxazepine derivative. []
  • Relevance: This compound is essentially the N-demethylated analogue of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

2-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound acts as a precursor to its N-oxide, which subsequently undergoes Meisenheimer rearrangement to form an analogous 2,3-benzoxazepine derivative. []
  • Relevance: This compound is structurally analogous to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, lacking the methoxy substituents on both the phenyl and tetrahydroisoquinoline moieties. []

7,9,10-Trimethoxy-2,3,4,5,6,7-hexahydro-1H-3-benzazonine-3-carbonitrile (2a)

  • Compound Description: This nine-membered heterocycle is formed through the reaction of a reduced pyrrolo[2,1-a]isoquinoline amine with cyanogen bromide. []
  • Relevance: This compound showcases a structural relationship to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, exemplifying a ring expansion strategy in heterocyclic chemistry. They share a similar dimethoxy-substituted aromatic ring but differ in ring size and substituents on the heterocyclic system. []

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-spiro-3′-(2′-oxoindoline) (1a)

  • Compound Description: This spirocyclic compound is formed through the reaction between isatin and 2-(3,4-dimethoxyphenyl)ethylamine in acidic aqueous solution. []
  • Relevance: This compound features the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety present in 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the diverse reactivity of the tetrahydroisoquinoline scaffold. []

6-Hydroxy-7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (3b)

  • Compound Description: This tetrahydroisoquinoline derivative is produced through a multicomponent reaction involving isatin, 2-(3-hydroxy-4-methoxyphenyl)ethylamine, and benzylamine. []
  • Relevance: This compound exhibits structural similarities to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, sharing the tetrahydroisoquinoline core but differing in the substituents on both the phenyl and tetrahydroisoquinoline rings. []

1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (3)

  • Compound Description: Compound 3 shows notable analgesic and anti-inflammatory effects in animal models. []
  • Relevance: This compound shares the core structure of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, with a dimethylamino substituent on the phenyl ring at the para position instead of methoxy groups at the meta and para positions. []

1-(2-Hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative, when administered intragastrically at doses of 10 and 20 mg/kg, demonstrates sedative-anxiolytic properties. []
  • Relevance: This compound shares the core tetrahydroisoquinoline structure with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing by a hydroxyl group at the ortho position of the phenyl ring instead of methoxy groups at the meta and para positions. []

2-(2-Hydroxyethyl)-1-(2-hydroxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound, a 1-aryl-2-hydroxyethyl-1,2,3,4-tetrahydroisoquinoline derivative, is of interest due to the potential biological activities of such compounds. Its crystal structure exhibits pseudosymmetry. []
  • Relevance: This compound is closely related to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, featuring hydroxyl groups at the ortho positions of both the phenyl and ethyl substituents. []

(+)-(R)-6,7-Dimethoxy-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This tetrahydroisoquinoline derivative is synthesized enantiospecifically from (+)-(S)-2-methylamino-1-phenylethanol (halostachine). []
  • Relevance: This compound shares the core structure with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline but has a phenyl group at position 4 instead of a 3,4-dimethoxyphenyl group at position 1. []

N-benzodioxolsubstituted 4-spirocycloalkan(tetrahydropyran)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This series of compounds, featuring spirocyclic systems, was synthesized and investigated for antiarrhythmic activity. []
  • Relevance: This group of compounds is structurally related to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, incorporating the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with various spirocyclic modifications at position 4. []

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603)

  • Compound Description: TAK-603 is a potent bone resorption inhibitor, exhibiting potential as a disease-modifying antirheumatic drug (DMARD). [, , ]
  • Relevance: Although structurally distinct from 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, TAK-603 shares a similar dimethoxy-substituted aromatic ring motif and belongs to the same broader category of heterocyclic compounds with biological activities. [, , ]

(±)-6,7-Dimethoxy-1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline (1)

  • Compound Description: This compound represents a 1,2,3,4-tetrahydroisoquinoline derivative bearing a piperidyl substituent. []
  • Relevance: This compound shares the core tetrahydroisoquinoline ring system with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the diversity of substituents possible on this scaffold. []

(±)-5-Ethyl-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-4-methyl-5H-2,3-benzodiazepine

  • Compound Description: This benzodiazepine derivative exhibits interesting chiroptical properties related to its conformational equilibrium. []
  • Relevance: This compound showcases a structural relationship to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline by incorporating the dimethoxyphenyl and dimethoxy-substituted ring system into a different heterocyclic framework, highlighting the versatility of these structural motifs. []

(1R,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This chiral tetrahydroisoquinoline derivative is a precursor to novel chiral catalysts. []
  • Relevance: This compound shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, with additional substituents and defined stereochemistry. []

2-Benzyl-4-(9H-fluoren-9-ylidene)-6,7-dimethoxy-3-(naphthalen-1-yl)-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This structurally complex tetrahydroisoquinoline derivative has been characterized by X-ray crystallography. []
  • Relevance: This compound exemplifies the structural diversity achievable by modifying the tetrahydroisoquinoline scaffold, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

3-(Benzhydrylcarbamoyl)-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline 2-oxide

  • Compound Description: This compound represents a structurally complex tetrahydroisoquinoline derivative that has been characterized by X-ray crystallography. []
  • Relevance: This compound showcases a structural relationship to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the potential for diverse substitutions on the tetrahydroisoquinoline core. []

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives

  • Compound Description: This broad class of compounds has been investigated for their potential as β-adrenoceptor agents. []
  • Relevance: This general structure encompasses 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, highlighting the interest in this class of compounds for pharmaceutical development. []

(R)- and (S)-2-Ethoxycarbonyl-1-formyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: These enantiomeric aldehydes serve as versatile precursors in the asymmetric synthesis of various isoquinoline alkaloids. []
  • Relevance: These compounds highlight the importance of stereochemistry in the synthesis and biological activity of tetrahydroisoquinoline derivatives, closely resembling the core structure of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

1-(α-Naphthylmethyl)-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (86040)

  • Compound Description: This compound, with its two enantiomers, functions as a calcium antagonist and is of pharmacological interest. [, ]
  • Relevance: This compound shares the core structure of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, featuring an α-naphthylmethyl group at position 1 instead of a 3,4-dimethoxyphenyl group. [, ]

(1S,3S)-Methyl 2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This chiral tetrahydroisoquinoline is structurally similar to its (1R,3S) diastereomer. []
  • Relevance: This compound highlights the significance of stereochemistry in tetrahydroisoquinoline derivatives, sharing the core structure with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

(1S,3S)-Methyl 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

  • Compound Description: This chiral tetrahydroisoquinoline is an organocatalyst. []
  • Relevance: This compound exemplifies the use of tetrahydroisoquinolines in asymmetric catalysis, sharing the core structure with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

(1R,3S)-N-Benzhydryl-2-benzyl-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline-3-carbothioamide

  • Compound Description: This structurally complex tetrahydroisoquinoline features a thioamide group and has been characterized by X-ray crystallography. []
  • Relevance: This compound highlights the structural diversity achievable by modifying the tetrahydroisoquinoline scaffold, sharing the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core with 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. []

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a potential β-blocker and has been structurally characterized by X-ray crystallography. []
  • Relevance: This compound is structurally similar to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, lacking only the methoxy substituents on the phenyl ring. []

1-Aminomethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound, featuring an aminomethyl group at position 1, has been synthesized and characterized. []
  • Relevance: This compound is structurally related to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, showcasing the variety of substituents possible at position 1 of the tetrahydroisoquinoline ring. []

1-Chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

  • Compound Description: This compound, bearing a chloromethyl group at position 1, has been synthesized and characterized. []
  • Relevance: This compound is structurally related to 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, demonstrating the feasibility of introducing a halogen substituent at position 1 of the tetrahydroisoquinoline. []
Overview

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound belonging to the isoquinoline class of heterocyclic aromatic compounds. This compound is characterized by its unique structural features, including multiple methoxy groups and a tetrahydroisoquinoline framework, which contribute to its biological activity and potential therapeutic applications. Isoquinolines are widely distributed in nature and have significant biological activities, making them important in medicinal chemistry.

Source

The compound can be synthesized through various chemical methods, primarily involving multi-step synthetic routes that utilize reactions such as the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These methods allow for the construction of the isoquinoline skeleton while introducing specific functional groups that enhance biological activity.

Classification

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is classified as an isoquinoline alkaloid due to its structural characteristics. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological properties.

Synthesis Analysis

The synthesis of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process:

  1. Petasis Reaction: This reaction involves the formation of a chiral oxazinone derivative from a chiral aminoacetaldehyde acetal and boronic acid. The oxazinone serves as a key intermediate for subsequent steps.
  2. Pomeranz–Fritsch–Bobbitt Cyclization: This method is used to convert the oxazinone into the tetrahydroisoquinoline structure. The cyclization is facilitated by specific reaction conditions that promote the formation of the desired ring structure.
  3. Purification Steps: Following synthesis, the product undergoes purification processes such as crystallization or chromatography to isolate the final compound in high purity.

These synthetic methods have been optimized to achieve high yields and purity while minimizing side reactions and byproducts .

Molecular Structure Analysis

The molecular structure of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be represented by its chemical formula C19H23NO4C_{19}H_{23}NO_4. The compound features:

  • Tetrahydroisoquinoline Core: A bicyclic structure that includes a nitrogen atom within the ring.
  • Methoxy Substituents: Two methoxy groups at positions 6 and 7 and another at position 3 of the phenyl ring.

This specific arrangement contributes to its chemical reactivity and interaction with biological targets .

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form quinoline derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions .

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in key biological processes:

  • Enzyme Inhibition: The compound may inhibit specific enzymes associated with inflammation or cancer cell proliferation.
  • Receptor Interaction: It may also interact with neurotransmitter receptors, potentially influencing neurological pathways .

These interactions are crucial for understanding its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Melting Point: Specific melting point data may vary based on purity but is generally in line with similar compounds in its class.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

The compound's stability and solubility profiles are essential for its application in drug formulation and development .

Applications

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects against various diseases including cancer and neurodegenerative disorders like Parkinson’s disease.
  • Biological Research: Used as a building block for synthesizing more complex molecules with potential pharmacological activities.
  • Material Science: Explored for use in developing new materials due to its unique chemical properties .

This compound exemplifies the intersection of synthetic organic chemistry and medicinal applications, highlighting its significance in ongoing research efforts.

Properties

CAS Number

15547-55-4

Product Name

1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-21-15-6-5-13(10-16(15)22-2)19-14-11-18(24-4)17(23-3)9-12(14)7-8-20-19/h5-6,9-11,19-20H,7-8H2,1-4H3

InChI Key

GFMUOHMXSGNQTF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.